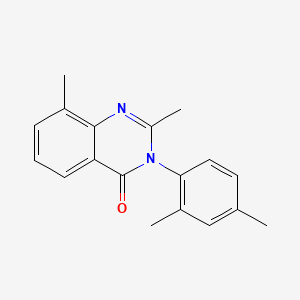

4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl-

Description

4(3H)-Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system. The target compound, 3-(2,4-dimethylphenyl)-2,8-dimethyl-4(3H)-quinazolinone, belongs to the 2,3-disubstituted subclass of quinazolinones. Its structure features methyl groups at positions 2 and 8 of the quinazolinone core and a 2,4-dimethylphenyl substituent at position 3. These substitutions influence its physicochemical properties and biological activity, as methyl groups enhance lipophilicity and bioavailability, while aromatic substituents modulate electronic and steric effects .

Propriétés

Numéro CAS |

35711-16-1 |

|---|---|

Formule moléculaire |

C18H18N2O |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

3-(2,4-dimethylphenyl)-2,8-dimethylquinazolin-4-one |

InChI |

InChI=1S/C18H18N2O/c1-11-8-9-16(13(3)10-11)20-14(4)19-17-12(2)6-5-7-15(17)18(20)21/h5-10H,1-4H3 |

Clé InChI |

RPKMJGAJJHITMH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N2C(=NC3=C(C=CC=C3C2=O)C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy for Quinazolinones

The quinazolinone scaffold is typically constructed via cyclization reactions involving anthranilic acid derivatives or related amides. The key steps often include:

- Formation of benzoxazin-4-one intermediates

- Reaction with amines or substituted anilines to form quinazolinone rings

- Introduction of substituents at the 2- and 3-positions of the quinazolinone core

This general approach applies to the preparation of 3-(2,4-dimethylphenyl)-2,8-dimethylquinazolin-4-one, where the 2,4-dimethylphenyl group is introduced at the 3-position, and methyl groups at the 2- and 8-positions are installed either by using appropriately substituted starting materials or by selective methylation.

Specific Preparation Routes

Six-Step Synthesis from Anthranilic Acid

A notable method reported involves a multi-step synthesis starting from anthranilic acid, which is a common precursor for quinazolinones:

- Step 1: Anthranilic acid reacts with butyryl chloride to form corresponding amides.

- Step 2: These amides are treated with acetic anhydride to yield benzoxazin-4-one intermediates.

- Step 3: Benzoxazin-4-one is refluxed with substituted amines (such as 2,4-dimethylaniline) to form the quinazolinone core with the desired 3-substituent.

Analyse Des Réactions Chimiques

Copper-Catalyzed Imidoylative Cross-Coupling

A novel method reported in ACS JOC involves a copper-catalyzed reaction between 2-isocyanobenzoates and aliphatic amines . Key steps include:

-

Formation of 2-isocyanobenzoates : Aliphatic amines react with 2-isocyanobenzoates under Cu(OAc)₂·H₂O catalysis and Et₃N base in anisole solvent.

-

Cyclocondensation : The reaction proceeds via imidoylative cross-coupling, forming the quinazolinone core.

Example :

-

Substrate : Ethyl 2-isocyanobenzoate and aniline.

-

Conditions : Cu(OAc)₂·H₂O (0.05 mmol), Et₃N (1.0 mmol), anisole, rt, 20 min.

-

Product : 3-alkylated quinazolin-4(3H)-ones (e.g., 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one with 57% yield) .

| Substrate Combination | Yield | Key Catalyst/Reagent | Solvent |

|---|---|---|---|

| Ethyl 2-isocyanobenzoate + aniline | Moderate | Cu(OAc)₂·H₂O, Et₃N | Anisole |

| Ethyl 2-isocyanobenzoate + (2-chloroquinolin-3-yl)methanamine | 57% | Cu(OAc)₂·H₂O, Et₃N | Anisole |

Traditional Condensation Reactions

Another approach involves the reaction of aromatic amines with carbonyl compounds (e.g., benzaldehyde) in the presence of ammonium iodide . For example:

-

6-Methoxy-2,4-diphenylquinazoline : Synthesized from 4-methoxyaniline and benzaldehyde (86% yield).

-

8-Methyl-2,4-diphenylquinazoline : Formed using [1,1′-biphenyl]-4-amine and benzaldehyde (50% yield).

Reaction Conditions and Optimization

Key parameters influencing reaction efficiency include:

-

Catalyst : Cu(OAc)₂·H₂O outperformed other catalysts (e.g., CuI) in the copper-catalyzed method .

-

Base : Et₃N provided optimal yields compared to stronger bases like NaOH or pyridine .

-

Solvent : Anisole improved product stability and reduced side reactions (e.g., N-formyl anthranilate formation) .

Key Findings and Mechanistic Insights

-

Substituent Effects : Methyl groups on the phenyl ring enhance reactivity and biological activity, as seen in derivatives with methoxy/methyl substituents showing superior antimicrobial profiles .

-

Structural Stability : The quinazolinone core remains intact under standard conditions, though oxidation/reduction reagents (e.g., KMnO₄, LiAlH₄) may alter substituents .

-

Functional Group Interactions : Substituents like thioxo groups (-S-) or sulfonamides introduce additional reactivity, enabling further derivatization .

Biological Activity Correlation

Applications De Recherche Scientifique

Structural Information

- Molecular Formula : C18H18N2O

- SMILES : CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C)C)C

- InChI : InChI=1S/C18H18N2O/c1-11-6-8-17(13(3)9-11)20-14(4)19-16-7-5-12(2)10-15(16)18(20)21/h5-10H,1-4H3

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 279.14918 | 166.2 |

| [M+Na]+ | 301.13112 | 184.8 |

| [M+NH4]+ | 296.17572 | 175.0 |

| [M+K]+ | 317.10506 | 175.4 |

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of quinazolinone exhibited selective cytotoxicity against human cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Antimicrobial Properties

Research has indicated that quinazolinone derivatives possess significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in tissues, suggesting its potential use in treating inflammatory diseases such as arthritis.

Study 1: Anticancer Efficacy

In a recent study published in the journal ACS Omega, researchers synthesized various quinazolinone derivatives and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to 4(3H)-quinazolinone exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity (source: ACS Publications) .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial effects of quinazolinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the quinazolinone structure enhanced its antibacterial potency, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics (source: MDPI) .

Mécanisme D'action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The biological and chemical profiles of quinazolinones are highly dependent on substituent type, position, and combination. Below is a comparative analysis with key analogues:

Table 1: Comparison of 3-(2,4-Dimethylphenyl)-2,8-Dimethyl-4(3H)-Quinazolinone with Analogues

Key Observations:

Substituent Position :

- 3-Substituted Derivatives : The 3-(2,4-dimethylphenyl) group in the target compound may confer steric bulk compared to smaller 3-(4-methylphenyl) or halogenated analogues. This could influence receptor binding in biological systems .

- 2,8-Dimethyl Groups : Methyl groups at positions 2 and 8 likely increase metabolic stability and membrane permeability compared to unsubstituted or polar-substituted derivatives (e.g., 2-mercapto or 2-azido groups) .

Biological Activity Trends :

- Anti-inflammatory/Antioxidant : Methyl and bromo substituents at the 3-position enhance activity in BSA denaturation and DPPH assays. The target compound’s 2,4-dimethylphenyl group may synergize with 2,8-methyl groups for improved scavenging .

- Antifungal : Halogenation at position 7 (e.g., Cl in UR-9825) is critical for antifungal potency. The absence of a 7-substituent in the target compound suggests it may lack significant antifungal properties compared to UR-9825 .

Physicochemical Properties

- Lipophilicity: The 2,8-dimethyl and 3-(2,4-dimethylphenyl) groups increase hydrophobicity compared to hydroxyl- or azido-substituted derivatives (e.g., 4-azido-2,3-bis(4-methoxyphenyl)quinoline) .

- Melting Point: Methylated derivatives (e.g., 3-(4-methylphenyl)-4(3H)-quinazolinone) typically exhibit lower melting points (<250°C) than halogenated analogues (e.g., UR-9825, mp >250°C) due to reduced crystallinity .

Activité Biologique

4(3H)-Quinazolinone derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The compound 4(3H)-quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- (CID 63448) is a member of this class and exhibits significant potential in various biological applications.

Structural Information

- Molecular Formula : C18H18N2O

- SMILES : CC1=CC(=C(C=C1)N2C(=NC3=C(C=CC=C3C2=O)C)C)C

- InChIKey : RPKMJGAJJHITMH-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that quinazolinone derivatives possess notable antimicrobial properties. A study involving various 4(3H)-quinazolinone derivatives demonstrated their effectiveness against multiple bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values were recorded for various derivatives against Staphylococcus aureus and Candida albicans.

- Specific derivatives showed promising activity with MIC values as low as 8 μg/mL against C. albicans and 16 μg/mL against S. aureus .

Anticholinesterase Activity

Another significant aspect of quinazolinones is their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease. In a comparative study:

- Compounds derived from 4(3H)-quinazolinone exhibited varying degrees of AChE inhibition.

- Notably, certain derivatives showed comparable efficacy to donepezil, a standard treatment for Alzheimer's disease .

Synthesis and Evaluation

A series of studies focused on synthesizing new quinazolinone derivatives and evaluating their biological activities. For instance:

- A study synthesized several 4(3H)-quinazolinone derivatives through cyclization reactions involving anthranilic acid and arylamines. The resulting compounds were assessed for their antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on 79 quinazolinone derivatives to understand how structural variations influence biological activity:

- The analysis included computational modeling to correlate chemical structure with antimicrobial efficacy.

- Results indicated that specific substitutions at various positions significantly impacted the compounds' effectiveness against methicillin-resistant Staphylococcus aureus .

Antimicrobial Activity Summary

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 3f | Candida albicans | 8 |

| 3p | Staphylococcus aureus | 16 |

| 3j | Aspergillus niger | 32 |

| 3s | Aspergillus niger | 64 |

AChE Inhibition Comparison

| Compound | AChE Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| Compound 5b | 85 | Comparable to donepezil |

| Compound 5d | 78 | Comparable to donepezil |

Q & A

Q. What are the established synthetic routes for 3-substituted 4(3H)-quinazolinone derivatives?

The primary methods include:

- Condensation reactions : Anthranilic acid reacts with trimethyl orthoformate and primary amines using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under solvent-free conditions, achieving yields of 85–95% .

- Phosphorus pentaoxide-mediated synthesis : Methyl N-acetylanthranilate reacts with amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C, producing 3-alkyl/aryl derivatives (e.g., 3-octyl derivatives in 88% yield) .

- Ethyl chloroacetate coupling : 4-Quinazolinone derivatives are synthesized via refluxing with ethyl chloroacetate and K₂CO₃ in acetone, followed by recrystallization (86% yield) .

Q. How are 4(3H)-quinazolinone derivatives characterized structurally?

Key techniques include:

- Spectroscopic analysis : ¹H/¹³C NMR for substituent identification (e.g., methyl groups at δ 2.65 ppm) , IR for carbonyl detection (~1680 cm⁻¹) , and mass spectrometry for molecular weight confirmation.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding bioactivity .

- Elemental analysis : Validates purity (>98%) and stoichiometry .

Q. What biological screening assays are typically used for 4(3H)-quinazolinones?

Standard protocols involve:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer assays : MTT tests on human cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory screening : COX-2 inhibition assays and carrageenan-induced paw edema models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 4(3H)-quinazolinones with enhanced antiviral activity?

- Substituent optimization : Electron-withdrawing groups (e.g., -Cl) at position 2 improve activity against tomato spotted wilt virus (TSWV), as seen in compound D32 (EC₅₀ = 144 µg/mL vs. TSWV) .

- 3D-QSAR modeling : CoMFA/CoMSIA analyses identify critical steric and electrostatic fields for target binding (e.g., TSWV coat protein binding constant = 4.4 µM for D32 ) .

- Hybrid derivatives : Incorporating dithioacetal moieties enhances membrane permeability and target affinity .

Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?

- Standardized protocols : Use CLSI guidelines with ATCC reference strains (e.g., S. aureus ATCC 25923) to minimize variability .

- Comparative MIC analysis : Test derivatives under identical conditions; e.g., 2-methyl-3-octyl derivatives show 8–16 µg/mL MIC against E. coli vs. 32–64 µg/mL for 3-phenyl analogs .

- Mechanistic studies : Molecular docking to dihydrofolate reductase (DHFR) or penicillin-binding proteins clarifies target-specific discrepancies .

Q. How do reaction conditions influence regioselectivity in 4(3H)-quinazolinone synthesis?

- Temperature control : At 180°C, P₂O₅-mediated reactions favor 4(3H)-quinazolinones, while 250°C promotes 4-quinazolinamine formation .

- Catalyst effects : DABCO accelerates cyclization under solvent-free conditions, reducing side products .

- Solvent systems : Ethanol-water (90:10) recrystallization improves purity (>95%) and yield in ethyl chloroacetate coupling .

Q. What toxicological profiles are reported for 4(3H)-quinazolinone derivatives?

- Acute toxicity : Intraperitoneal LD₅₀ >800 mg/kg in mice for 3-(4-chlorophenyl) derivatives .

- Cytotoxicity screening : Selective indices (SI = IC₅₀ normal cells/IC₅₀ cancer cells) >10 for 3-(2,4-dimethylphenyl) derivatives in HepG2 vs. HEK293 cells .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) assess oxidative degradation pathways .

Methodological Considerations

-

Data Table: Comparative Synthesis Methods

-

Key SAR Trends

- Position 2 : Methyl groups enhance antibacterial activity (MIC reduction by 50% vs. unsubstituted analogs) .

- Position 3 : Aryl groups (e.g., 2,4-dimethylphenyl) improve anti-inflammatory activity (COX-2 IC₅₀ = 1.2 µM) .

- Position 8 : Methoxy groups increase metabolic stability (t₁/₂ >6 h in microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.